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Compound of Interest

Compound Name:
(3R)-3-(azetidine-1-

carbonyl)piperidine

CAS No.: 1867480-18-9

Cat. No.: B1415542 Get Quote

Executive Summary: Escaping Flatland
In modern drug discovery, the azetidine-piperidine motif—existing primarily as either a linear 1-

(azetidin-3-yl)piperidine or a spirocyclic 2,7-diazaspiro[3.5]nonane—has emerged as a critical

tool for optimizing pharmacokinetic (PK) profiles.

Unlike traditional linkers (e.g., piperazine, flexible alkyl chains), azetidine-piperidine systems

offer a high fraction of saturated carbon (

), reducing planarity and improving solubility while maintaining rigid vector orientation. This
guide objectively compares these linkers against standard alternatives, demonstrating their
utility in improving metabolic stability and selectivity in GPCR and enzyme inhibitor campaigns.

Key Strategic Advantages
Metabolic Hardening: The strained azetidine ring is less prone to oxidative metabolism than

larger saturated rings.

Vector Control: Spiro-systems provide orthogonal exit vectors (

), accessing chemical space unavailable to planar piperazines (
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).

Basicity Modulation: The

of the azetidine nitrogen is typically lower (approx. 8.0–9.0) than pyrrolidine/piperidine,
reducing hERG liability and improving membrane permeability.

Structural & Physicochemical Comparison
The choice between a linear or spiro-azetidine-piperidine linker fundamentally alters the

ligand's topology. The table below compares these motifs against the industry-standard

piperazine linker.

Table 1: Physicochemical & Geometric Profile

Feature
Piperazine

(Standard)

Linear Azetidine-

Piperidine

Spiro-Azetidine-

Piperidine (2,7-
diazaspiro[3.5]non
ane)

Geometry
Planar, Chair

conformation
Extended, Linear-like

3D, Orthogonal (

twist)

Exit Vector Angle (Variable rotamers)
or

(Tetrahedral)

Conformational

Entropy
High (Ring flip)

Medium (Bond

rotation)
Low (Rigidified)

Lipophilicity (

LogP)
Baseline -0.5 to -1.0 (Lower) -0.8 to -1.2 (Lowest)

Solubility Moderate High Very High

Metabolic Liability
N-oxidation, Ring

hydroxylation

Low (Azetidine is

stable)

Low (Steric bulk

protects sites)
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Expert Insight: The spiro-scaffold is particularly effective when the target binding pocket

requires a "kink" or turn. The linear azetidine-piperidine mimics a piperazine but with an

extended bond distance and reduced lipophilicity.

Case Study: Potency & Selectivity Optimization
Scenario: Ghrelin Receptor Inverse Agonist (PF-
5190457)
In the development of PF-5190457, Pfizer researchers utilized a spiro-azetidine-piperidine

linker to optimize a high-throughput screening hit. The goal was to improve selectivity against

the M2 muscarinic receptor while maintaining potency.

Table 2: SAR Data - Linker Impact on Potency (Ki) and
Selectivity

Compound ID Linker Type
Ghrelin

(nM)

M2 Muscarinic

(nM)

Selectivity
Ratio
(M2/Ghrelin)

Hit A
Flexible Alkyl

Chain
12 45 3.7x

Analog B Piperazine 8.5 60 7x

Analog C
Spiro-Azetidine-

Piperidine
4.4 1170 266x

Mechanistic Interpretation: The Spiro-Azetidine-Piperidine linker (Analog C) locked the

pharmacophores into a specific spatial arrangement that perfectly matched the Ghrelin

receptor binding pocket but clashed with the M2 receptor's orthosteric site. The flexible alkyl

chain (Hit A) could adopt multiple conformations, allowing it to bind promiscuously to both

targets.
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Case Study: Metabolic Stability (mGlu2 PAMs)
A common failure mode for piperidine-based drugs is rapid oxidative metabolism by CYP450

enzymes. Replacing a standard piperidine or spiro-oxindole with an azetidine-containing core

can significantly extend half-life (

).

Table 3: Microsomal Stability Comparison (Human Liver
Microsomes)

Scaffold (µL/min/mg) (min) Primary Metabolite

Spiro-oxindole

Piperidine
48.2 (High) 12

Piperidine

hydroxylation (+16

Da)

Azetidine-

Benzimidazolone
15.4 (Low) >45

Minimal (N-

dealkylation minor)

Data Analysis: The azetidine ring in the "Azetidine-Benzimidazolone" system acts as a

"metabolic block." The high ring strain and steric compactness of the azetidine make the

adjacent carbons poor substrates for CYP450 hydroxylation compared to the electron-rich C-H

bonds of a standard piperidine ring.

Visualizing the SAR Logic
The following diagram illustrates the decision process for selecting the appropriate azetidine-

piperidine motif based on structural requirements.
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Lead Optimization:
Linker Selection

Required Vector Geometry?

Linear (180°)

Linear

Kinked/Orthogonal (90°)

Non-Linear

Solubility/LogD Issue? Metabolic Hotspot?

Standard Piperazine
(Baseline)

No Issue

Linear Azetidine-Piperidine
(Lower LogD, Extended)

Needs Improvement

Spiro-Azetidine-Piperidine
(Rigid, 3D, High Fsp3)

High Clearance or
Need Selectivity

Click to download full resolution via product page

Caption: Decision tree for selecting azetidine-piperidine linkers based on geometric and

physicochemical constraints.

Experimental Protocols
Synthesis of 2,7-Diazaspiro[3.5]nonane Scaffold
This protocol describes the formation of the core spiro-scaffold, a common precursor for these

linkers.

Reagents:

tert-Butyl 4-oxo-1-piperidinecarboxylate

Ethane-1,2-dithiol
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p-Toluenesulfonic acid (PTSA)

LiAlH4 / AlCl3

Step-by-Step Methodology:

Ketone Protection: Dissolve tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in toluene. Add

ethane-1,2-dithiol (1.2 eq) and catalytic PTSA. Reflux using a Dean-Stark trap for 4 hours to

form the dithiane.

Cyclization: (Note: Alternative modern route uses Strecker chemistry). For the dithiane route:

Treat the dithiane with 1,3-dibromopropane and base (NaH) to alkylate, followed by

deprotection/cyclization (often low yield).

Preferred Modern Route (Horner-Emmons):

React N-Boc-4-piperidone with triethyl phosphonoacetate (NaH, THF, 0°C) to yield the

-unsaturated ester.

Perform Michael addition with nitromethane (DBU, MeCN).

Reduce the nitro group (H2, Raney Ni) to the amine, which spontaneously cyclizes to the

lactam.

Reduce the lactam with

(THF, reflux, 6h) to yield the 2,7-diazaspiro[3.5]nonane.

Purification: Quench with Glauber’s salt (

), filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH).

Microsomal Stability Assay (Protocol for Table 3 Data)
Objective: Determine Intrinsic Clearance (

) of azetidine-linker analogs.
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Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate

buffer (100 mM, pH 7.4).

Incubation:

Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate

at 37°C for 5 min.

Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1

U/mL G6PDH).

Sampling: Aliquot 50 µL samples at

min.

Quenching: Immediately add to 150 µL ice-cold acetonitrile containing Internal Standard

(e.g., Tolbutamide).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Synthesis Workflow Visualization

N-Boc-4-piperidone Horner-Emmons
(Unsaturated Ester)

 (EtO)2P(O)CH2COOEt
NaH, THF Michael Addition

(Nitromethane)
 MeNO2, DBU Reduction/Cyclization

(Lactam Intermediate)
 H2, Raney Ni 2,7-Diazaspiro[3.5]nonane

(Target Scaffold)
 LiAlH4, Reflux

Click to download full resolution via product page

Caption: Synthetic route to the 2,7-diazaspiro[3.5]nonane scaffold via lactam reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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